5-Amino-2-ethylphenol
Overview
Description
5-Amino-2-ethylphenol: is an organic compound with the molecular formula C8H11NO. It is a derivative of phenol, characterized by the presence of an amino group at the fifth position and an ethyl group at the second position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrodeoxygenation of Acetophenone Derivatives: One method involves the selective hydrodeoxygenation of acetophenone derivatives using a bimetallic iron-ruthenium catalyst.
Fries Rearrangement: Another method is the Fries rearrangement, which involves the rearrangement of esters to phenols under acidic conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Phenols, including 5-Amino-2-ethylphenol, can undergo oxidation to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions are common, where the amino and hydroxyl groups direct incoming electrophiles to ortho and para positions.
Common Reagents and Conditions:
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry:
Building Block: 5-Amino-2-ethylphenol serves as a building block for the synthesis of various organic compounds.
Biology:
Antioxidant Properties: Phenolic compounds, including this compound, exhibit antioxidant properties, scavenging reactive oxygen species.
Medicine:
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Mechanism of Action
Mechanism:
Antioxidant Activity: The compound exerts its effects by scavenging reactive oxygen species, thereby preventing oxidative damage to biomolecules.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Phenol: The parent compound, phenol, lacks the amino and ethyl groups.
2-Amino-5-ethylphenol: A positional isomer with the amino and ethyl groups at different positions.
4-Amino-2-ethylphenol: Another isomer with the amino group at the fourth position.
Uniqueness:
Properties
IUPAC Name |
5-amino-2-ethylphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-6-3-4-7(9)5-8(6)10/h3-5,10H,2,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNMBMXMWVVCOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346914 | |
Record name | 5-Amino-2-ethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201346914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207923-07-7 | |
Record name | 5-Amino-2-ethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201346914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2-ethylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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